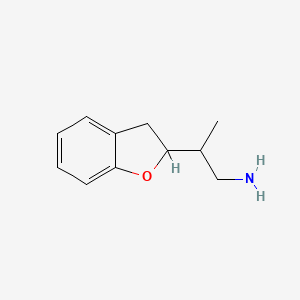
2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-amine is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-amine typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions often require the use of transition-metal catalysis to facilitate the cyclization process .
Industrial Production Methods
Industrial production of benzofuran derivatives, including this compound, often employs large-scale cyclization reactions. The use of microwave-assisted synthesis (MWI) has been reported to enhance the efficiency and yield of these compounds . This method involves the use of microwave radiation to accelerate the reaction process, resulting in higher yields and fewer side reactions.
化学反応の分析
Types of Reactions
2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction results in alcohols or amines.
科学的研究の応用
2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-amine has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects . For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anti-tumor properties .
類似化合物との比較
Similar Compounds
2,3-Dihydrobenzofuran: A precursor to many benzofuran derivatives with similar biological activities.
Benzofuran: A structurally related compound with a wide range of pharmacological activities.
Uniqueness
2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-amine is unique due to its specific structural features and the presence of the amine group, which enhances its biological activity and potential therapeutic applications .
生物活性
2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-amine is a compound belonging to the class of benzofuran derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H17NO, with a molecular weight of approximately 205.29 g/mol. The compound features a benzofuran ring, which contributes significantly to its biological properties.
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, it showed IC50 values ranging from 3.35 to 16.79 μM against A549 (lung cancer), HeLa (cervical cancer), MCF7 (breast cancer), and MDA-MB-231 (breast cancer) cell lines .
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 3.35 |
| HeLa | 6.72 |
| MCF7 | 4.87 |
| MDA-MB-231 | 16.79 |
2. Antibacterial Properties
The compound has also been reported to possess antibacterial activity, making it a candidate for further development as an antimicrobial agent. Its mechanism likely involves the inhibition of bacterial growth by disrupting cellular processes.
3. Neuropathic Pain Relief
In animal models, particularly in spinal nerve ligation and paclitaxel-induced neuropathy models, this compound has been shown to reverse neuropathic pain without affecting locomotor behavior. This suggests a targeted action on pain pathways without significant side effects .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits certain enzymes involved in cancer cell proliferation.
- Receptor Modulation : It acts as an agonist for cannabinoid receptor type 2 (CB2), which is implicated in pain modulation and inflammatory responses .
Comparative Analysis
When compared with similar compounds, such as benzofuran derivatives and other heterocyclic compounds, this compound stands out due to its unique structural features that enhance its biological activity.
| Compound | Unique Features |
|---|---|
| Benzofuran | Broad range of pharmacological activities |
| Indole | Significant biological activities |
| 2-(2,3-Dihydrobenzofuran) | Precursor with similar activities but less potent |
Case Studies
A notable study highlighted the synthesis and evaluation of various benzofuran derivatives, including this compound, demonstrating its potential in anticancer applications through structure–activity relationship studies .
特性
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8(7-12)11-6-9-4-2-3-5-10(9)13-11/h2-5,8,11H,6-7,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOTWVZXFLKECS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CC2=CC=CC=C2O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













